molecular formula C17H15N7O2S B2844988 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396682-39-5

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2844988
CAS RN: 1396682-39-5
M. Wt: 381.41
InChI Key: RNMXZLIIWCBFJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, and a benzo[c][1,2,5]thiadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and 1,2,4-triazole rings, followed by the attachment of the benzo[c][1,2,5]thiadiazole ring . The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and 1,2,4-triazole rings could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine and 1,2,4-triazole rings could potentially participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. The presence of the nitrogen atoms in the pyridine and 1,2,4-triazole rings could make the compound more polar, which could affect its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have shown substantial antimicrobial potential . For instance, imidazole-containing compounds have demonstrated a broad range of biological activities, including antibacterial and antimycobacterial properties .

Antiviral Activity

Some compounds containing five-membered heteroaryl amines, which are structurally similar to the compound , have shown significant antiviral activity . They have been found to be effective against viruses such as the Newcastle disease virus .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share a similar heterocyclic structure with the compound , have shown anti-inflammatory and analgesic activities . Some of these compounds have even demonstrated lower ulcerogenic indices compared to standard drugs .

Antitumor Activity

Imidazole-containing compounds have shown promising antitumor properties . This suggests that the compound might also have potential applications in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have also been reported to have antidiabetic properties . This indicates a potential application of the compound in the treatment of diabetes.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties . This suggests that the compound might also have potential as an antioxidant.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications of the compound in the treatment of amoebic and helminthic infections.

Antifungal Activity

Imidazole-containing compounds have demonstrated antifungal properties . This suggests that the compound might also have potential applications in the treatment of fungal infections.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c1-23-15(13-4-2-3-7-18-13)20-24(17(23)26)9-8-19-16(25)11-5-6-12-14(10-11)22-27-21-12/h2-7,10H,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMXZLIIWCBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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